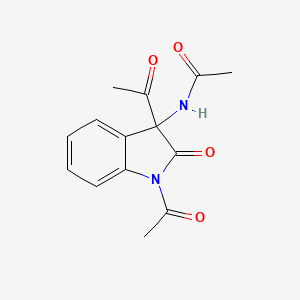

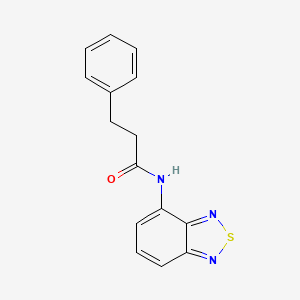

![molecular formula C15H13N3O3S2 B5546402 5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidin-4-ones are heterocyclic compounds that have garnered attention due to their diverse pharmacological properties and potential applications in medicinal chemistry. These compounds exhibit a broad range of biological activities, making them valuable scaffolds for drug development.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves various strategies, including cyclocondensation reactions, and can be modified to introduce different substituents, such as the nitrobenzylthio group, at specific positions on the heterocyclic ring. For instance, the quantum chemical calculations have been performed to understand the mechanism of ipso-substitution of the methyl group by the nitro group in methyl-substituted thieno[2,3-d]pyrimidin-4-ones under the action of a nitrating mixture (Mamarahmonov et al., 2014).

Molecular Structure Analysis

Quantum chemical studies provide insights into the electronic structure, geometry, and reactivity of thieno[2,3-d]pyrimidin-4-ones. These studies help in understanding how different substituents, including nitro groups and sulfur-containing groups, affect the molecule's properties and reactivity (Mamarahmonov et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4-ones includes electrophilic substitution reactions, such as nitration, which can selectively introduce nitro groups into the heterocyclic ring. The presence of substituents like the nitrobenzylthio group significantly influences the compound's reactivity and the direction of these reactions (B. Zh. et al., 2013).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-ones, such as solubility, melting points, and crystal structure, are influenced by the nature and position of substituents on the heterocyclic ring. X-ray diffraction analysis provides detailed information on the molecular and crystal structure, aiding in the understanding of how structural variations impact these properties (E. Artem’eva & K. Petrova, 2022).

Chemical Properties Analysis

Thieno[2,3-d]pyrimidin-4-ones exhibit a variety of chemical properties, including reactivity towards nucleophiles and electrophiles, which can be tailored by modifying the substituents on the ring system. Studies on their chemical behavior provide valuable insights for designing new compounds with desired biological activities and chemical stability (Shodiev et al., 1993).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol and related compounds have been studied for their antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated various pyridothienopyrimidines and pyridothienotriazines, revealing their potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitumor Activity

Research by Grivsky et al. (1980) on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a similar compound, indicated significant activity against Walker 256 carcinosarcoma in rats, suggesting potential antitumor applications for related compounds (Grivsky et al., 1980).

Colorimetric and Fluorometric Sensors

Gupta, Singhal, and Singh (2016) developed novel pyrimidine-based receptors, including compounds related to 5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol, for use in colorimetric and reversible fluorometric turn-off sensors. These could have practical applications in chemical sensing technologies (Gupta, Singhal, & Singh, 2016).

Chemical Reaction Studies

Shodiev, Urakov, Mukarramov, and Shakhidoyatov (1993) conducted studies on the reaction of similar compounds with electrophilic agents. Their research provides valuable insights into the chemical properties and potential synthetic applications of these compounds (Shodiev et al., 1993).

Pharmacological Applications

A study by Shishoo et al. (1990) on 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones, closely related to the chemical , revealed potential antihyperlipemic activity in animal models, indicating a possible pharmaceutical application (Shishoo et al., 1990).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-8-9(2)23-14-12(8)13(19)16-15(17-14)22-7-10-3-5-11(6-4-10)18(20)21/h3-6H,7H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRYZRUBQILISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2-[(4-nitrobenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

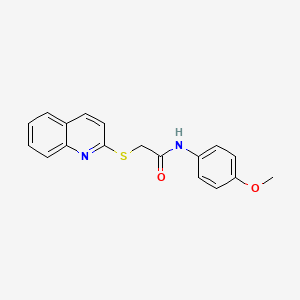

![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

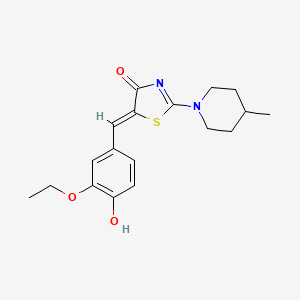

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

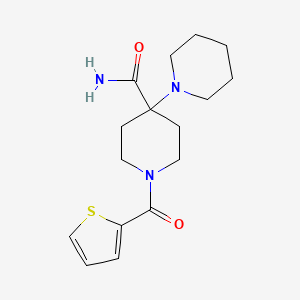

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)